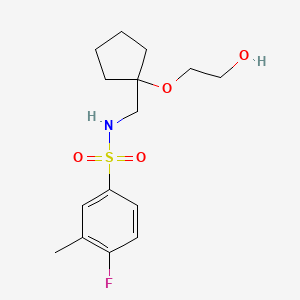

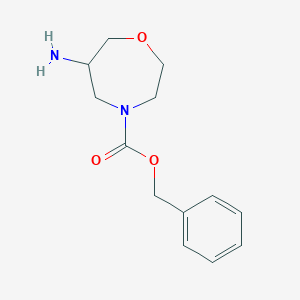

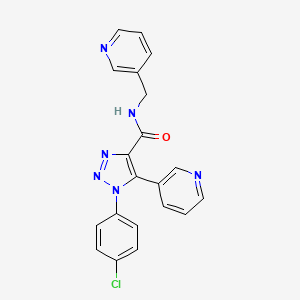

(3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The analysis of molecular structures is a fundamental subject in the fields of materials science and solid-state physics . Techniques such as X-ray crystallography, neutron diffraction, and electron diffraction are commonly used to determine the arrangement of atoms in crystalline solids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, solid-phase extraction can be used to separate, isolate, or purify compounds based on their physical and chemical properties .Scientific Research Applications

Antituberculosis Activity

Compounds related to (3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone have been studied for their antituberculosis activity. Güzel, Karalı, and Salman (2008) synthesized derivatives of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones and tested them against Mycobacterium tuberculosis H37Rv. They found that certain derivatives exhibited potent inhibitory activity against M. tuberculosis growth (Güzel, O., Karalı, N., & Salman, A., 2008).

Molecular and Crystal Structure Analysis

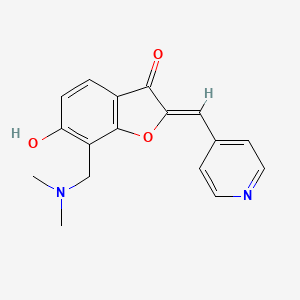

Karalı (2021) focused on the molecular structure and isomers of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], proving the 3Z-conformer of the compound through NMR spectroscopy and X-ray single crystal diffraction analysis (Karalı, N., 2021).

Anticancer Activity

Ermut et al. (2013) synthesized a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones to investigate their chemotherapeutic activities. They evaluated the anticancer activities of these compounds using cell kinetic parameters on HeLa cells and found that alkyl substituted compounds were more effective during the mitosis phase (Ermut, G., Karalı, N., Çetin, İ., Topcul, M., & Birteksoez, S., 2013).

QSAR Study for Anti-tubercular Agents

Shahlaei, Fassihi, and Nezami (2009) conducted a QSAR study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives, establishing quantitative relationships between molecular structure and anti-tubercular activity. They employed principal component regression to evaluate the inhibitory activity of these molecules (Shahlaei, M., Fassihi, A., & Nezami, A., 2009).

properties

IUPAC Name |

(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)iminothiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c1-4-2-5(11)3-6-7(4)13-9(16)8(6)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOYEHHAFIQJFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2N=NC(=S)N)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2377172.png)

![7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2377175.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)

![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)